Diethyl 2,4-diacetyl-3-phenylpentanedioate
Overview
Description
Diethyl 2,4-diacetyl-3-phenylpentanedioate is an organic compound with the molecular formula C19H24O6 and a molecular weight of 348.39 g/mol . It is a colorless to pale yellow liquid with a fruity odor . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2,4-diacetyl-3-phenylpentanedioate can be synthesized from ethyl acetoacetate and benzaldehyde . The reaction involves the condensation of these two compounds under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the formation of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar starting materials and reaction conditions. The process is optimized for yield and purity, and the product is often purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,4-diacetyl-3-phenylpentanedioate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by different reagents and conditions, leading to the formation of various products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Diethyl 2,4-diacetyl-3-phenylpentanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents due to its fruity odor
Mechanism of Action
The mechanism of action of diethyl 2,4-diacetyl-3-phenylpentanedioate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Diethyl 2,4-diacetyl-3-phenylpentanedioate can be compared with other similar compounds, such as:
- Ethyl 2-isobutylacetoacetate
- Ethyl 2-benzylacetoacetate
- Methyl 2-acetyl-5-oxohexanoate
- Diethyl 2-methylglutarate
- Ethyl 2-isopropylacetoacetate
- Ethyl 2-acetylhexanoate
- Diethyl 2-acetylglutarate
These compounds share similar structural features and chemical properties but differ in their specific functional groups and applications.
Properties
IUPAC Name |
diethyl 2,4-diacetyl-3-phenylpentanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O6/c1-5-24-18(22)15(12(3)20)17(14-10-8-7-9-11-14)16(13(4)21)19(23)25-6-2/h7-11,15-17H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDMHFPDRYFKOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=CC=C1)C(C(=O)C)C(=O)OCC)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00305143 | |
Record name | diethyl 2,4-diacetyl-3-phenylpentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00305143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13277-74-2 | |
Record name | 13277-74-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169221 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | diethyl 2,4-diacetyl-3-phenylpentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00305143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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